

# An In-depth Technical Guide to 5-Bromobenzofuran-2-carboxamide

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## Compound of Interest

Compound Name: 5-Bromobenzofuran-2-carboxamide

Cat. No.: B143913

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This document provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for **5-Bromobenzofuran-2-carboxamide**, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis.

## Molecular Structure and Properties

**5-Bromobenzofuran-2-carboxamide** is a derivative of benzofuran, an important heterocyclic scaffold in drug discovery. The presence of a bromine atom at the 5-position and a carboxamide group at the 2-position provides versatile handles for further chemical modifications, making it a valuable building block for more complex molecules.

Table 1: Physicochemical Properties of **5-Bromobenzofuran-2-carboxamide**

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1][2]
Molecular Weight	240.05 g/mol	[1][2]
CAS Number	35351-21-4	[1][2]
Canonical SMILES	C1=CC2=C(C=C1Br)OC(=C2) C(=O)N	[1]
Storage Conditions	Sealed in dry, 2-8°C	[1]

## Synthesis Protocol

The synthesis of **5-Bromobenzofuran-2-carboxamide** can be achieved through a multi-step process. A common strategy involves the initial formation of the benzofuran ring system, followed by the elaboration and conversion of a functional group at the 2-position to the desired carboxamide. The following is a representative protocol based on analogous syntheses of related benzofuran-2-carboxamides.[3][4]

### Part 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This initial step involves the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate to construct the benzofuran ring with an ester group at the 2-position.

#### Experimental Protocol:

- **Reagent Preparation:** In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromosalicylaldehyde and a suitable base (e.g., potassium carbonate or caesium carbonate) in an appropriate solvent such as N,N-dimethylformamide (DMF) or acetone.
- **Reaction Initiation:** To the stirred solution, add ethyl bromoacetate or ethyl chloroacetate dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-48 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice water and stir vigorously to precipitate the product.
- **Product Collection:** Collect the resulting solid precipitate by vacuum filtration. Wash the solid with deionized water and dry it under vacuum to yield Ethyl 5-bromobenzofuran-2-carboxylate.

## Part 2: Amidation of Ethyl 5-bromobenzofuran-2-carboxylate

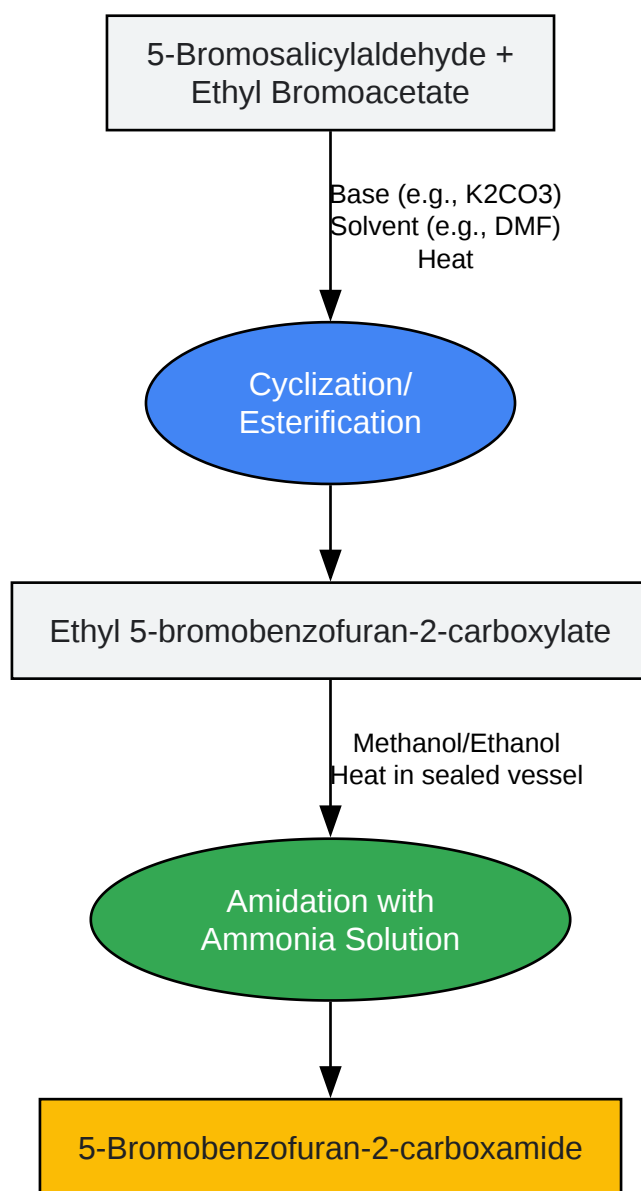
The second step involves the conversion of the ethyl ester to the final carboxamide product.

### Experimental Protocol:

- **Reaction Setup:** In a sealed pressure vessel, dissolve the Ethyl 5-bromobenzofuran-2-carboxylate synthesized in Part 1 in a saturated solution of ammonia in an alcohol, such as methanol or ethanol.
- **Reaction Conditions:** Heat the sealed vessel to a temperature between 80-120°C for 12-24 hours. The internal pressure will increase during this process.
- **Work-up and Isolation:** After cooling the vessel to room temperature, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate), to yield pure **5-Bromobenzofuran-2-carboxamide**.

## Visualized Synthesis Workflow

The logical flow of the synthesis protocol is depicted below. This diagram outlines the key transformations from commercially available starting materials to the target compound.



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Caption: Synthesis workflow for **5-Bromobenzofuran-2-carboxamide**.

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## References

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